![molecular formula C9H9N3O B2828610 2-cyano-N'-phenylacetohydrazide CAS No. 60598-59-6](/img/structure/B2828610.png)
2-cyano-N'-phenylacetohydrazide
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Overview
Description
2-cyano-N’-phenylacetohydrazide is a derivative of cyanoacetamide . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, including 2-cyano-N’-phenylacetohydrazide, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis of Biologically Active Compounds
“2-cyano-N’-phenylacetohydrazide” is used in the synthesis of biologically active compounds . It is a privileged structure and considered one of the most important precursors for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes “2-cyano-N’-phenylacetohydrazide” a versatile compound in chemical synthesis .
Synthesis of Cyanoacetamide Derivatives
“2-cyano-N’-phenylacetohydrazide” can be synthesized in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .
Preparation of Aminopyrazole Structures
The treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride furnishes aminopyrazole structure . When the aminopyrazole is treated with sodium nitrite in acetic acid, one isolable product assigned as pyrazolo[3,4-d]1,2,3-triazine derivatives .
Chemotherapeutic Agents
The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Bulk Manufacturing and Sourcing
“2-cyano-N’-phenylacetohydrazide” is available for bulk manufacturing, sourcing and procurement . This makes it accessible for large-scale industrial applications .
Mechanism of Action
Target of Action
2-Cyano-N’-phenylacetohydrazide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, monothiomalonamide is prepared from the reaction of 2-cyano-N’-phenylacetohydrazide with hydrogen sulfide .
Biochemical Pathways
It is known that cyanoacetamide derivatives, including 2-cyano-n’-phenylacetohydrazide, are utilized extensively in the synthesis of various organic heterocycles .
Result of Action
It is known that many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade due to their diverse biological activities .
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions .
Safety and Hazards
The safety data sheet for a similar compound, 2-Cyanoacetamide, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-cyano-N'-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJOWCCDWGQUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N'-phenylacetohydrazide |
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